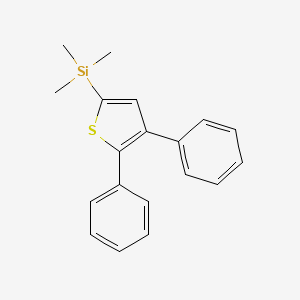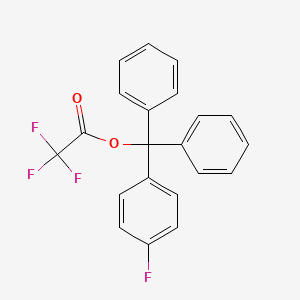
(4-Fluorophenyl)(diphenyl)methyl trifluoroacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Fluorophenyl)(diphenyl)methyl trifluoroacetate is an organic compound that belongs to the class of trifluoromethylbenzenes This compound is characterized by the presence of a trifluoroacetate group attached to a (4-fluorophenyl)(diphenyl)methyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluorophenyl)(diphenyl)methyl trifluoroacetate typically involves the reaction of (4-fluorophenyl)(diphenyl)methanol with trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride. The general reaction scheme is as follows:
(4−Fluorophenyl)(diphenyl)methanol+(CF3CO)2O→(4−Fluorophenyl)(diphenyl)methyl trifluoroacetate+CF3COOH
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
(4-Fluorophenyl)(diphenyl)methyl trifluoroacetate undergoes various chemical reactions, including:
Substitution Reactions: The trifluoroacetate group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The compound can be hydrolyzed to yield (4-fluorophenyl)(diphenyl)methanol and trifluoroacetic acid.
Oxidation and Reduction: The aromatic rings in the compound can undergo oxidation and reduction reactions, leading to the formation of different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the compound. For example, hydrochloric acid or sodium hydroxide can be employed.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used.
Major Products Formed
Substitution Reactions: Products include substituted (4-fluorophenyl)(diphenyl)methyl derivatives.
Hydrolysis: The major products are (4-fluorophenyl)(diphenyl)methanol and trifluoroacetic acid.
Oxidation and Reduction: Various oxidized or reduced aromatic compounds can be formed.
Aplicaciones Científicas De Investigación
(4-Fluorophenyl)(diphenyl)methyl trifluoroacetate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of trifluoromethylated compounds.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (4-Fluorophenyl)(diphenyl)methyl trifluoroacetate involves its interaction with specific molecular targets. The trifluoroacetate group can act as an electrophile, facilitating nucleophilic substitution reactions. Additionally, the aromatic rings in the compound can participate in π-π interactions and hydrogen bonding, influencing its reactivity and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
(4-Fluorophenyl)(diphenyl)methanol: This compound is a precursor in the synthesis of (4-Fluorophenyl)(diphenyl)methyl trifluoroacetate.
Trifluoroacetic Acid: A common reagent used in the synthesis and hydrolysis of trifluoroacetate esters.
(4-Fluorophenyl)(diphenyl)methyl chloride: Another derivative with similar reactivity but different functional groups.
Uniqueness
This compound is unique due to the presence of the trifluoroacetate group, which imparts distinct chemical properties such as increased electrophilicity and stability. This makes it a valuable compound in various synthetic and research applications.
Propiedades
Número CAS |
90173-61-8 |
|---|---|
Fórmula molecular |
C21H14F4O2 |
Peso molecular |
374.3 g/mol |
Nombre IUPAC |
[(4-fluorophenyl)-diphenylmethyl] 2,2,2-trifluoroacetate |
InChI |
InChI=1S/C21H14F4O2/c22-18-13-11-17(12-14-18)20(15-7-3-1-4-8-15,16-9-5-2-6-10-16)27-19(26)21(23,24)25/h1-14H |
Clave InChI |
RDSFOJFTAHUZMM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)F)OC(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


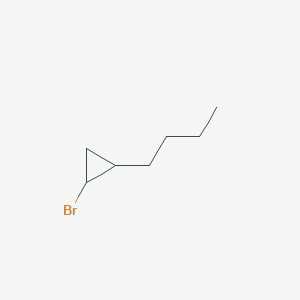
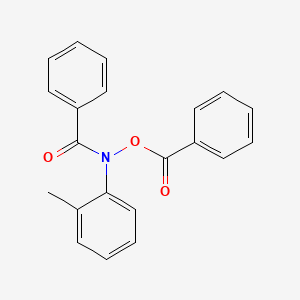
![tert-Butyl(dimethyl)[(1-phenylbut-1-en-1-yl)oxy]silane](/img/structure/B14371855.png)
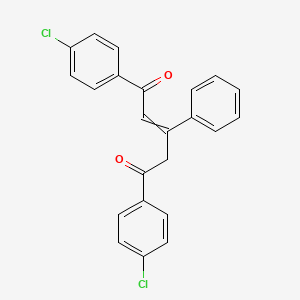
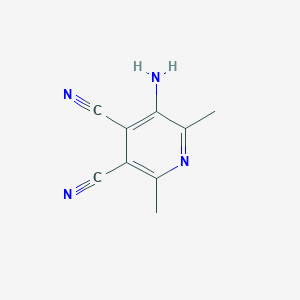
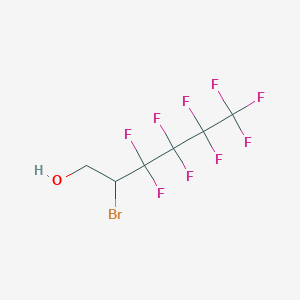

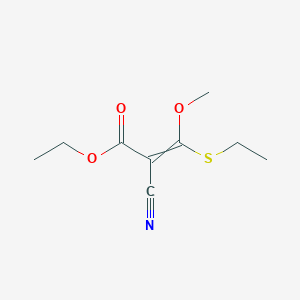
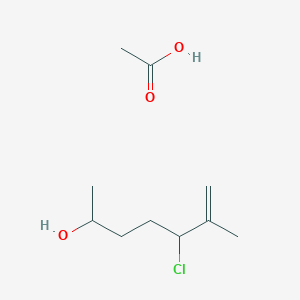
![1-ethyl-3-[(E)-(2-hydroxyphenyl)methylideneamino]imidazolidine-2,4,5-trione](/img/structure/B14371898.png)

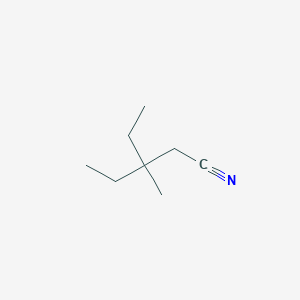
![1-[2,2-Bis(methylsulfanyl)ethenesulfonyl]-2-methylpropan-2-ol](/img/structure/B14371907.png)
